(2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
CAS No.: 1249710-14-2
Cat. No.: VC6525955
Molecular Formula: C11H11F2N3
Molecular Weight: 223.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249710-14-2 |
|---|---|
| Molecular Formula | C11H11F2N3 |
| Molecular Weight | 223.227 |
| IUPAC Name | (2,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine |
| Standard InChI | InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)8-3-2-7(12)6-9(8)13/h2-6,10H,14H2,1H3 |
| Standard InChI Key | BMXKPFBLESVBPY-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1C(C2=C(C=C(C=C2)F)F)N |
Introduction
(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (Molecular Formula: ) is a secondary amine featuring a difluorophenyl moiety linked to a 1-methylimidazole group via a methanamine bridge . The IUPAC name, (2,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine, reflects its substitution pattern. While a CAS registry number is not publicly available in cited sources, its PubChem CID (60756050) facilitates unambiguous identification .
Key Structural Features:
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Difluorophenyl Group: Fluorine atoms at the 2- and 4-positions enhance electronegativity, potentially influencing solubility and target binding.
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1-Methylimidazole: The methyl group at the imidazole’s 1-position confers steric stability, while the aromatic nitrogen atoms enable hydrogen bonding and π-π interactions.
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Methanamine Bridge: The central amine group serves as a flexible linker, allowing conformational adaptability in molecular interactions.
Molecular and Structural Characteristics
Atomic Connectivity and Stereochemistry
The compound’s SMILES string (CN1C=CN=C1C(C2=C(C=C(C=C2)F)F)N) delineates its connectivity :
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A methyl group () attaches to the imidazole’s N1.
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The imidazole’s C2 links to the methanamine carbon, which bonds to the difluorophenyl ring.
The InChIKey (BMXKPFBLESVBPY-UHFFFAOYSA-N) confirms a planar imidazole ring and non-chiral centers, indicating a racemic mixture unless resolved .
Computational Structural Insights
Quantum mechanical calculations predict a collision cross-section (CCS) of 148.3 Ų for the adduct, suggesting moderate molecular compactness . Larger adducts like exhibit increased CCS values (159.2 Ų), reflecting sodium’s coordination effects .
Table 1: Predicted Collision Cross-Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 224.09938 | 148.3 | |
| 246.08132 | 159.2 | |
| 241.12592 | 154.7 |
Predicted Physicochemical Properties
Lipophilicity and Solubility
While experimental logP values are unavailable, the fluorine atoms and aromatic systems likely confer moderate hydrophobicity. The amine group may enhance aqueous solubility under acidic conditions.
Stability and Reactivity
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Thermal Stability: The conjugated imidazole and phenyl rings suggest resilience to thermal degradation below 300°C.
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Reactivity: The secondary amine may participate in Schiff base formation or alkylation reactions. Fluorine substituents could undergo nucleophilic aromatic substitution under harsh conditions.
No peer-reviewed synthesis routes are documented in cited sources . However, retro-synthetic analysis suggests feasible pathways:
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Imidazole Alkylation: Quaternizing imidazole’s N1 with methyl iodide.
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Buchwald-Hartwig Amination: Coupling a difluorophenyl halide with a pre-functionalized imidazole-methanamine intermediate.
Industrial-scale production would require optimizing fluorine handling and minimizing byproducts from amine group side reactions.
Future Directions and Research Opportunities
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Synthetic Protocol Development: Publishing optimized routes to enable broader academic access.
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Biological Screening: Testing against pathogen panels and cancer cell lines.
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Computational Modeling: Docking studies to identify putative molecular targets.
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